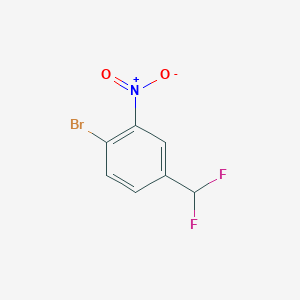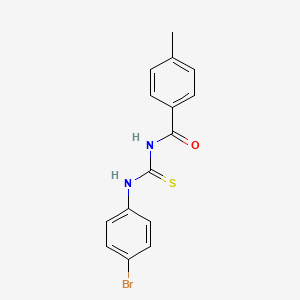
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea, also known as BMBT, is an organosulfur compound that has been used in a variety of scientific research applications. BMBT has been used in the synthesis of organic compounds and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea is part of a broader class of compounds studied for their synthesis, structural characterization, and various properties. Research on similar thiourea derivatives, including those with different substitutions on the phenyl rings, provides insights into methodologies for synthesis and characterization. For instance, a study demonstrated the synthesis and detailed structural analysis of thiourea derivatives through techniques such as FT-IR, Raman spectroscopy, multinuclear NMR, mass spectrometry, and X-ray crystallography, highlighting the importance of these compounds in the field of molecular structure analysis (Qiao et al., 2017). Such research lays the groundwork for understanding the physical and chemical properties of 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea, providing essential data for further applications.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antimicrobial properties. Research has shown that certain thiourea compounds exhibit significant in vitro antibacterial and antifungal activities, suggesting potential therapeutic applications. For example, novel thiourea derivatives were synthesized and evaluated for their effectiveness against various microbial strains, with some showing promising results (Saeed et al., 2010). This indicates that 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea could potentially be explored for its antimicrobial capabilities, contributing to the development of new antimicrobial agents.
Sensor Applications
The unique properties of thiourea derivatives have been leveraged in sensor technology, particularly for the detection of gases. Research into ethynylated-thiourea derivatives, similar in structure to 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea, has demonstrated their application as resistive-type sensors for detecting carbon dioxide (CO2) gas. These compounds showed significant changes in resistance upon exposure to CO2, highlighting their potential as CO2 sensors (Daud et al., 2019). Such findings suggest the possibility of exploring 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea in sensor technologies, especially for environmental monitoring and industrial applications.
properties
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFMIHVDEVIDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

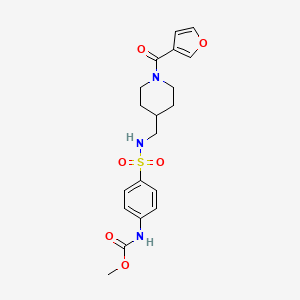
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
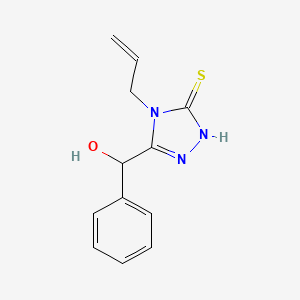

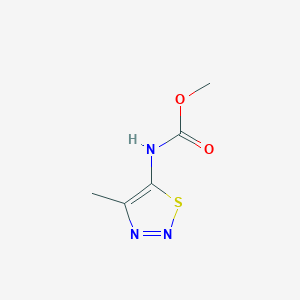
![methyl 3-{1-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(propan-2-yl)formamido}propanoate](/img/structure/B2921666.png)
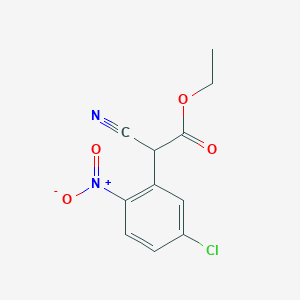
![N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2921668.png)

![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2921672.png)
![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)


